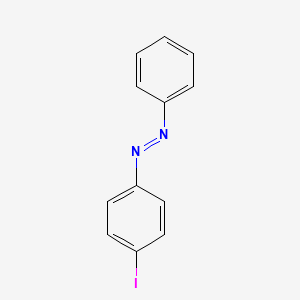

4-Iodoazobenzene

Description

Contextualizing Azobenzene (B91143) Photochemistry as a Foundation for Molecular Switches

Azobenzene and its derivatives are a cornerstone of photochemistry, renowned for their function as molecular switches. acs.orgrsc.org These organic molecules, characterized by two phenyl rings connected by a nitrogen double bond (N=N), exhibit a clean and efficient photochemical isomerization. mcgill.camcgill.ca Upon irradiation with light of a specific wavelength, typically in the UV range, the molecule undergoes a reversible transformation between two geometric isomers: the thermodynamically stable trans (E) form and the metastable cis (Z) form. beilstein-journals.org

The trans-to-cis isomerization is primarily induced by excitation to the S2 (π→π) electronic state, with a smaller contribution from the S1 (n→π) transition. rsc.orgnih.gov The reverse cis-to-trans isomerization can be triggered by irradiation with visible light or can occur thermally in the dark. beilstein-journals.org This process is not merely a chemical curiosity; it entails a significant change in molecular geometry. The trans isomer is nearly planar, while the cis isomer adopts a bent, non-planar structure. beilstein-journals.orgrsc.org This structural change alters several key physical properties, including the distance between the para-positions of the phenyl rings (from ~9.0 Å in trans to ~5.5 Å in cis), dipole moment, and molecular volume. beilstein-journals.org

This light-driven, reversible change in molecular shape and properties is the fundamental principle behind azobenzene's use as a molecular switch. acs.orgrsc.org By incorporating azobenzene units into various architectures—such as polymers, liquid crystals, and self-assembled monolayers—scientists can control macroscopic material properties with high spatial and temporal precision using light. mcgill.camcgill.caannualreviews.org This capability has spurred the development of photoswitchable materials for applications ranging from data storage and molecular machines to photopharmacology. rsc.orgacs.org

| Property | trans-Azobenzene (E) | cis-Azobenzene (Z) | Reference |

|---|---|---|---|

| Thermodynamic Stability | More stable | Metastable (less stable) | mcgill.carsc.org |

| Geometry | Planar | Non-planar, bent | beilstein-journals.orgrsc.org |

| Dipole Moment | ~0 D | ~3.0 D | beilstein-journals.org |

| 4,4' C-C Distance | ~9.0 Å | ~5.5 Å | beilstein-journals.org |

| Isomerization Trigger (E → Z) | UV light (~365 nm) | - | annualreviews.org |

| Isomerization Trigger (Z → E) | - | Visible light (~420 nm) or heat | annualreviews.org |

Significance of Halogen Substitution in Azobenzene Derivatives, with a Focus on 4-Iodoazobenzene

The modification of the azobenzene scaffold through chemical substitution is a powerful strategy to tune its photochemical properties. Halogen substitution, in particular, has emerged as a critical tool for designing advanced functional materials. rsc.orgacs.org The introduction of a halogen atom, such as iodine, onto the azobenzene core at the para-position creates 4-iodoazobenzene, a molecule with distinct characteristics.

The significance of the iodine substituent stems from several factors. Firstly, it enables a highly directional and tunable noncovalent interaction known as halogen bonding. acs.orgacs.org Halogen bonding occurs between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. acs.org The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl. acs.org This strong directionality, superior to that of the more common hydrogen bond, has been shown to be highly effective in controlling the assembly of molecules in the solid state and in supramolecular polymers. rsc.orgresearchgate.net

In the context of photoresponsive materials, halogen bonding involving iodo-substituted azobenzenes has been leveraged to enhance effects like light-induced surface patterning. rsc.org The defined direction of the interaction provides a level of structural control that can amplify the molecular motion of the azobenzene switch into a coordinated, macroscopic response. acs.org Furthermore, the presence of a heavy atom like iodine can influence the photophysical pathways of the molecule, for instance by promoting intersystem crossing, which can alter isomerization quantum yields and lifetimes. The introduction of fluorine atoms at ortho-positions has also been shown to be a strategy to achieve thermally stable (Z)-isomers and to shift absorption to the visible light range. rsc.org

| Halogen Substituent | Key Feature | Impact on Material Design | Reference |

|---|---|---|---|

| Iodine (I) | Strong halogen bond donor, heavy-atom effect | Enables highly directional self-assembly, enhances light-induced mass transport, potential for altered photophysical pathways. | rsc.orgacs.orgacs.org |

| Bromine (Br) | Moderate halogen bond donor | Provides intermediate strength directional interactions for crystal engineering. | acs.org |

| Chlorine (Cl) | Weak halogen bond donor | Offers weaker directional control compared to iodine and bromine. | acs.org |

| Fluorine (F) | High electronegativity, weak halogen bond donor | Used to red-shift absorption spectra (tetra-ortho-fluoro substitution), increase thermal stability of the cis-isomer, and improve photoswitching properties. | rsc.orgnih.gov |

Overview of Research Trajectories in 4-Iodoazobenzene Systems

Research involving 4-iodoazobenzene is multifaceted, spanning synthetic chemistry, photophysical characterization, and materials science applications. umu.seberkeley.eduspringer.comcas.orgcase.edu Its utility often lies in its dual role as both a photoswitchable chromophore and a versatile building block for more complex molecular and supramolecular systems.

One major research trajectory involves using 4-iodoazobenzene as a key precursor in synthesis. For example, it is used in coupling reactions, such as modified Ullmann reactions, to create multi-azobenzene compounds like bis[4-(phenylazo)phenyl]amine (BPAPA) and tris[4-(phenylazo)phenyl]amine (TPAPA). uni-kiel.de Studies on these multi-chromophore systems have revealed strong electronic coupling between the azobenzene units, which significantly alters their absorption spectra and photochemical properties compared to monomeric azobenzenes. uni-kiel.de

Another significant area of investigation is the use of 4-iodoazobenzene in the construction of halogen-bonded functional materials. researchgate.net Researchers have successfully created photoresponsive liquid crystals by co-assembling iodo-substituted azobenzenes with halogen-bond acceptors. acs.org In these systems, the precise geometry of the halogen bond facilitates efficient light-induced phase transitions, where a small fraction of isomerized cis-azobenzene molecules can disrupt the entire liquid-crystalline phase. acs.org The crystal structure of iodo-substituted azobenzenes is also a subject of study, as intermolecular interactions like π-stacking and halogen bonds dictate the packing in the solid state, which in turn influences the material's properties. researchgate.netmdpi.comnih.govrsc.org

The fundamental photodynamics of 4-iodoazobenzene and related systems are being explored using advanced spectroscopic techniques. muni.cz Ultrafast methods like femtosecond transient absorption spectroscopy are employed to probe the isomerization dynamics on the pico- and femtosecond timescales, providing insights into the electronic relaxation pathways and the influence of substituents and the environment on the switching mechanism. uni-kiel.deresearchgate.netrsc.orgchemrxiv.org Computational studies, including ab initio calculations, complement these experiments by mapping the potential energy surfaces of the excited states to elucidate the detailed mechanism of photoisomerization. nih.govuniversite-paris-saclay.frcecam.orgnih.gov These fundamental investigations are crucial for the rational design of new molecules with optimized photoswitching performance for next-generation materials. acs.org

| Research Area | Specific Application/Study | Key Finding | Reference |

|---|---|---|---|

| Supramolecular Chemistry | Formation of halogen-bonded liquid crystals | The directionality of halogen bonding allows for efficient light-induced phase transitions, where <4% of cis-isomer can trigger a full LC-to-isotropic transition. | acs.org |

| Synthetic Chemistry | Precursor for multi-azobenzene compounds (e.g., TPAPA) | Used in Ullmann coupling to synthesize larger, electronically coupled photoswitches with distinct spectral and photochemical properties. | uni-kiel.de |

| Materials Science | Light-induced surface patterning in polymer complexes | Iodoethynyl-containing azobenzenes, through strong halogen bonding, show superior performance in driving light-induced mass transport compared to hydrogen-bonded analogues. | rsc.org |

| Crystal Engineering | Structural characterization of halogen-bonded co-crystals | Demonstrated as a reliable building block for assembling co-crystals where the azo group is not involved in strong interactions, which is desirable for photoisomerization in the solid state. | researchgate.net |

| Photophysics | Ultrafast spectroscopy and computational studies | Investigations reveal the detailed electronic relaxation pathways and isomerization mechanisms, guiding the design of new photoswitches. | uni-kiel.deuniversite-paris-saclay.fr |

Structure

3D Structure

Properties

IUPAC Name |

(4-iodophenyl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGGOXVHDTXWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280237 | |

| Record name | 4-Iodoazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-27-6 | |

| Record name | 4-Iodoazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodoazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodoazobenzene and Its Functional Derivatives

Established Synthetic Routes to 4-Iodoazobenzene

Classical Diazotization and Azo Coupling Protocols

The traditional and most common method for synthesizing azo compounds is through a two-step process involving diazotization followed by an azo coupling reaction. nih.govrsc.org This classical approach remains a cornerstone of aromatic azo compound synthesis. rsc.org

In the first step, a primary aromatic amine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid), at low temperatures (0-5 °C) to form a diazonium salt. cuhk.edu.hk For the synthesis of 4-iodoazobenzene, this would involve the diazotization of 4-iodoaniline.

The second step is the azo coupling, where the generated diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component. researchgate.net To obtain 4-iodoazobenzene, the 4-iodobenzenediazonium salt would be coupled with a suitable aromatic partner. The position of the coupling on the aromatic ring is influenced by the nature of the substituents present. researchgate.net

While widely used, these methods often require strong mineral acids and can sometimes lead to the formation of byproducts like triazenes and biphenyls. thieme-connect.comresearchgate.net A greener alternative for the diazotization-iodination of aromatic amines has been developed using a polymeric diazotization reagent ('Resin NO2-') under aqueous, strong-acid-free conditions. thieme-connect.com However, this method showed lower yields for the synthesis of 4-iodoazobenzene compared to other iodoarenes. thieme-connect.com

Mechanochemical Approaches for Halogenation of Azobenzenes

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. nih.govhelmholtz-berlin.deirejournals.com This approach can lead to faster reaction times, higher yields, and reduced solvent waste. irejournals.com

The direct and selective mechanochemical halogenation of C–H bonds in azobenzene (B91143) derivatives has been successfully demonstrated. beilstein-journals.orgbeilstein-journals.org This method often utilizes N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source. beilstein-journals.orgbeilstein-journals.org The reactions can be performed under neat grinding (solvent-free) or liquid-assisted grinding (LAG) conditions in a ball mill. beilstein-journals.orgbeilstein-journals.org

For unsymmetrically substituted azobenzenes, the halogenation can occur with or without a palladium(II) catalyst, depending on the electronic nature of the substituents. beilstein-journals.orgbeilstein-journals.org For instance, the liquid-assisted grinding of para-halogenated azobenzene derivatives with NXS in the presence of a Pd(OAc)2 precatalyst, p-toluenesulfonic acid (TsOH), and acetonitrile (B52724) (MeCN) leads to ortho-halogenated products relative to the azo group. beilstein-journals.orgsemanticscholar.org In situ Raman monitoring has provided detailed insights into the reaction mechanism, confirming the formation of catalytically active palladium species and cyclopalladated intermediates. semanticscholar.orgchemrxiv.org

Advanced Functionalization Strategies for 4-Iodoazobenzene Derivatives

The iodo-substituent in 4-iodoazobenzene serves as a versatile handle for further molecular elaboration through various modern synthetic methods.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgrsc.org Aryl halides, such as 4-iodoazobenzene, are common substrates in these transformations. semanticscholar.org

Several types of palladium-catalyzed cross-coupling reactions are applicable to 4-iodoazobenzene, including:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. For example, the solution-based coupling of 4-iodoazobenzene with a boronic acid derivative, catalyzed by a palladium complex, can afford the cross-coupling product in high yield. researchgate.net

Sonogashira, Heck, Kumada, and Negishi Reactions: 2-Iodo-4-(phenylchalcogenyl)-1-butenes, which are structurally related to functionalized iodoarenes, have been shown to undergo these various palladium-catalyzed cross-coupling reactions under mild conditions, often at room temperature and without the need for a phosphine (B1218219) ligand. nih.gov This suggests the potential for similar reactivity with 4-iodoazobenzene.

These reactions provide a modular approach to introduce a wide variety of functional groups onto the azobenzene scaffold, enabling the synthesis of complex molecules with tailored properties.

Regioselective Ortho-Functionalization via Hypervalent Iodine Reagents

Hypervalent iodine reagents are increasingly recognized as mild and environmentally benign alternatives to heavy metals for various organic transformations. nih.govmdpi.com They can facilitate the direct functionalization of C-H bonds under mild conditions. nih.gov

A novel synthetic route has been developed for the ortho-functionalization of azobenzenes using diaryliodonium salts derived from ortho-iodoazobenzenes. rsc.orgchemrxiv.orgx-mol.comrsc.orgrsc.org This strategy overcomes some of the limitations of traditional methods, such as the need for transition metal catalysts and harsh reaction conditions. rsc.org The synthesis involves the preparation of ortho-substituted azobenzene-functionalized diaryliodonium salts, which can then be used to arylate a range of nucleophiles. rsc.orgrsc.orgrsc.org

The process involves the selective transfer of the azobenzene moiety to oxygen, nitrogen, carbon, and sulfur nucleophiles under mild, transition-metal-free conditions. rsc.orgrsc.orgrsc.orgresearchgate.net This provides access to a diverse array of ortho-substituted azobenzenes that were previously difficult to obtain. rsc.orgrsc.orgresearchgate.net

Preparation of Azobenzene-Derived Diaryliodonium Salts for Arylation Reactions

Diaryliodonium salts are hypervalent iodine(III) compounds that serve as excellent electrophilic arylating agents. illinois.edursc.orgbeilstein-journals.org They are generally stable, easy to handle, and can be synthesized through various one-pot procedures from aryl iodides. illinois.edursc.orgorganic-chemistry.org

The synthesis of azobenzene-derived diaryliodonium salts has been achieved, providing powerful reagents for arylation reactions. researchgate.netdiva-portal.org A sequential one-pot reaction involving the oxidation of an ortho-iodoazobenzene with an oxidizing agent like m-chloroperbenzoic acid (mCPBA), followed by the addition of a suitable arene, can yield the desired diaryliodonium salt in high yield. rsc.orgresearchgate.net

These azobenzene-functionalized diaryliodonium salts exhibit excellent chemoselectivity in arylation reactions. researchgate.net Often, an electron-rich "dummy" aryl group, such as anisyl or trimethoxyphenyl, is incorporated into the iodonium (B1229267) salt. rsc.orgrsc.org This ensures the selective transfer of the more valuable azobenzene aryl group to the nucleophile. rsc.org This methodology has been successfully applied to the arylation of a wide range of C-, N-, O-, and S-nucleophiles under mild, metal-free conditions. researchgate.netresearchgate.netdiva-portal.org

Nucleophilic Substitution Reactions on Iodoazobenzenes

The carbon-iodine bond in iodoazobenzenes presents a key site for post-synthetic functionalization via nucleophilic substitution reactions. In these reactions, a nucleophile—an electron-rich chemical species—replaces the iodide leaving group on the aromatic ring. ebsco.com The feasibility and efficiency of such substitutions on an aryl iodide are influenced by factors including the position of the iodine atom on the azobenzene scaffold and the nature of the nucleophile and any catalysts used. acs.org The electron-withdrawing character of the azo group (–N=N–) can activate the aromatic ring, making the carbon atom attached to the iodine more electrophilic and thus more susceptible to nucleophilic attack.

Reactivity and Comparative Studies

Research into the nucleophilic substitution of haloazobenzenes has revealed significant differences in reactivity between isomers. Studies have shown that 2-iodoazobenzene is considerably more reactive than 4-iodoazobenzene in reactions with copper(I) salts. acs.org For instance, cuprous cyanide and various cuprous alkoxides (methoxide, ethoxide, isopropoxide, and tert-butoxide) readily react with 2-iodoazobenzene to produce the corresponding 2-cyano- and 2-alkoxyazobenzenes. acs.org

In contrast, similar reactions attempted with the corresponding sodium salts (e.g., sodium methoxide) were generally less successful, often resulting in the reduction of the iodoazobenzene to azobenzene rather than substitution. acs.org An exception was noted with sodium methoxide, which did yield 2-methoxyazobenzene. acs.org This suggests that for many nucleophilic substitutions on the iodoazobenzene core, a copper catalyst is crucial for facilitating the reaction and outcompeting side reactions like reduction.

The table below summarizes the findings from comparative nucleophilic substitution reactions on iodoazobenzene isomers.

Table 1: Nucleophilic Substitution Reactions on Iodoazobenzene Isomers

| Iodoazobenzene Isomer | Reagent (Nucleophile Source) | Product | Observations | Source |

|---|---|---|---|---|

| 2-Iodoazobenzene | Cuprous Cyanide (CuCN) | 2-Cyanoazobenzene | Readily undergoes substitution. | acs.org |

| 2-Iodoazobenzene | Cuprous Methoxide (CuOCH₃) | 2-Methoxyazobenzene | Readily undergoes substitution. | acs.org |

| 2-Iodoazobenzene | Sodium Methoxide (NaOCH₃) | 2-Methoxyazobenzene | Successful substitution occurred. | acs.org |

| 2-Iodoazobenzene | Other Sodium Alkoxides | Azobenzene | Reduction was the primary reaction, not substitution. | acs.org |

Copper-Catalyzed Nucleophilic Coupling (Ullmann Reaction)

A related and synthetically valuable method for the functionalization of iodoazobenzenes is the Ullmann cross-coupling reaction. This reaction, which involves a copper catalyst, is effective for forming carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds. While mechanistically distinct from classical SNAr, it achieves a net nucleophilic substitution of the iodide.

The Ullmann reaction has been successfully applied to 4-iodoazobenzene for the synthesis of complex, functional molecules. A notable example is the coupling of 4-iodoazobenzene with an amino-azobenzene derivative to generate tris[4-(phenyldiazenyl)phenyl]amine, a key structure in materials science. This demonstrates the utility of copper-catalyzed nucleophilic substitution in building extended π-conjugated systems based on the azobenzene motif.

Table 2: Example of Ullmann Condensation with 4-Iodoazobenzene

| Electrophile | Nucleophile | Product | Reaction Type | Source |

|---|

These methodologies highlight that while direct nucleophilic substitution on 4-iodoazobenzene can be challenging compared to its ortho-substituted counterpart, copper-catalyzed pathways provide a robust route for its functionalization with a variety of nucleophiles.

Photochemistry and Isomerization Dynamics in 4 Iodoazobenzene Systems

Fundamental Principles of E-Z Photoisomerization in Azobenzenes

The ability of azobenzenes to isomerize is rooted in their electronic structure and how it responds to light absorption. The thermodynamically stable E isomer can be converted to the metastable Z isomer by irradiation, and the reverse process can be triggered by light of a different wavelength or by thermal relaxation. rsc.orgresearchgate.net

Electronic Transitions and Their Role in Photoisomerization (π-π* and n-π*)

The photoisomerization of azobenzenes is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. Two key electronic transitions are responsible for this process: the π-π* and n-π* transitions. beilstein-journals.orgmdpi.com

π-π Transition:* This is a high-energy, intense transition typically occurring in the ultraviolet (UV) region (around 320-350 nm). mdpi.comresearchgate.net It involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For the trans isomer of azobenzene (B91143), this band is very intense. beilstein-journals.org Upon isomerization to the cis form, the intensity of the π-π* band decreases, and it shifts to shorter wavelengths (a hypsochromic shift). scielo.bracs.org

n-π Transition:* This is a lower-energy, much weaker transition that occurs in the visible region of the spectrum (around 440 nm). mdpi.comacs.org It corresponds to the promotion of an electron from a non-bonding (n) orbital, primarily localized on the nitrogen atoms, to the antibonding π* orbital. beilstein-journals.org This transition is formally forbidden by symmetry rules in the trans isomer, resulting in its low intensity. beilstein-journals.orgacs.org In the less symmetrical cis isomer, this transition becomes more allowed, leading to an increase in its intensity. beilstein-journals.org

The presence of these two distinct absorption bands allows for the selective excitation of either the trans or cis isomer, enabling bidirectional photoswitching. acs.org For instance, irradiating the trans isomer within its π-π* absorption band predominantly leads to the formation of the cis isomer. Conversely, irradiating the cis isomer at the wavelength of its n-π* absorption can drive the isomerization back to the trans form. uni-kiel.de The separation of these bands is crucial for achieving high conversion efficiencies in photoswitching applications. acs.org

Quantum Yields of Photoisomerization in Solution and Solid State

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of desired events (in this case, isomerization) occurring per photon absorbed. nih.gov The quantum yield of azobenzene photoisomerization can vary significantly depending on the solvent, the specific derivative, and the physical state (solution or solid). mcgill.caresearchgate.net

Determining the photoisomerization quantum yield is crucial for understanding and optimizing photoswitchable systems. nih.gov Methods for its determination have been developed for both solution and solid-state samples, often involving UV-Vis spectroscopy to monitor the concentration changes of the isomers upon irradiation. researchgate.netnih.gov

In Solution: The quantum yields for the trans to cis (ΦE→Z) and cis to trans (ΦZ→E) isomerization of azobenzene in solution are dependent on the excitation wavelength. beilstein-journals.org For unsubstituted azobenzene in n-hexane, excitation into the π-π* band gives a ΦE→Z of about 0.11, while excitation into the n-π* band results in a higher ΦE→Z of approximately 0.25. acs.org For the reverse reaction, the quantum yields are generally higher, with ΦZ→E being around 0.27 (π-π* excitation) and 0.56 (n-π* excitation). acs.org The solvent can have a minor effect on these yields. mcgill.ca

In the Solid State: In the solid state, such as in polymer films or crystals, the photoisomerization dynamics can be significantly different from those in solution. researchgate.netnih.gov The rigid environment can impose constraints on the molecular motions required for isomerization. For 4-(N-maleimido)azobenzene dispersed in a polystyrene film, a photostationary state with about 60% conversion to the cis isomer was reached after 20 minutes of UV irradiation. scielo.br The inclusion of an alkoxy linker between the azobenzene unit and a polymer backbone has been shown to increase the photoconversion efficiency to almost quantitative levels in the solid state. acs.org However, determining quantum yields in the solid state is more complex due to factors like film homogeneity, light scattering, and potential anisotropy in crystals. nih.gov

| Transition | Isomerization Direction | Quantum Yield (Φ) |

|---|---|---|

| π-π | trans → cis | ~0.11 acs.org |

| cis → trans | ~0.27 acs.org | |

| n-π | trans → cis | ~0.25 acs.org |

| cis → trans | ~0.56 acs.org |

Elucidation of Photoisomerization Mechanisms

The exact pathway by which azobenzene molecules isomerize after light absorption has been a subject of extensive research and debate. rsc.orgresearchgate.net The mechanism involves complex dynamics on both the ground and excited state potential energy surfaces.

Ground State Isomerization Pathways: Inversion vs. Rotation

In the absence of light, the Z isomer can thermally revert to the more stable E isomer. Two primary mechanisms have been proposed for this ground-state (thermal) isomerization: rotation and inversion. rsc.orguni-kiel.de

Rotation: This mechanism involves the twisting of the molecule around the N=N double bond. uni-kiel.deresearchgate.net

Inversion: This pathway proceeds through a planar transition state where one of the nitrogen-carbon bonds bends, leading to an in-plane "inversion" of one of the phenyl rings relative to the N=N bond. uni-kiel.deresearchgate.net

Computational studies suggest that for many azobenzene derivatives, both mechanisms can be operative, and the preferred pathway can be influenced by substituents. nih.gov For instance, in certain ionic liquids, Hammett plot analysis indicates that both rotation and inversion mechanisms occur for substituted azobenzenes, while in others, only rotation is observed. nih.gov

Excited State Dynamics and Conical Intersections

Upon photoexcitation, the molecule is promoted to an excited state potential energy surface. The subsequent dynamics are incredibly fast, often occurring on a femtosecond to picosecond timescale. uni-kiel.deresearchgate.net A key feature of these excited-state dynamics is the involvement of conical intersections (CIs) .

A conical intersection is a point where two electronic potential energy surfaces cross. maplesoft.comnih.gov These points act as efficient funnels for the molecule to rapidly transition from an excited electronic state back to the ground state without emitting light (a non-radiative decay process). rsc.orgberkeley.edu The passage through a CI is what ultimately drives the photochemical isomerization. nih.gov

The process can be visualized as follows:

Photoexcitation promotes the molecule to an excited state (e.g., S1 or S2). researchgate.net

The molecule's geometry rapidly distorts on the excited state surface, moving towards a conical intersection with the ground state (S0). researchgate.netrsc.org

At the CI, the molecule can "drop" back down to the ground state potential energy surface. chemrxiv.org

Once on the ground state surface, the molecule relaxes into the potential energy well of either the E or Z isomer. researchgate.net

The specific dynamics, including the direction and velocity of approach to the CI, can influence the outcome of the photoreaction. nih.gov Advanced techniques like femtosecond transient absorption spectroscopy and time-resolved crystallography are used to experimentally probe these ultrafast events. researchgate.net

Influence of Iodo-Substitution on Isomerization Barriers and Rates

The introduction of substituents onto the azobenzene scaffold can significantly alter its photochemical properties, including the isomerization barriers and rates. rsc.orgnih.gov A halogen substituent like iodine can exert influence through electronic and steric effects, as well as through the potential for halogen bonding.

The electronic nature of substituents affects the energies of the π-π* and n-π* transitions. Electron-withdrawing groups, such as halogens, can influence the isomerization rates. nih.govd-nb.info Studies on various para-substituted azobenzenes, including bromo- and fluoro-derivatives, have shown that the nature of the substituent impacts the thermal cis-to-trans conversion rates. nih.gov For example, introducing electron-withdrawing groups on the phenyl moiety of arylazothiophenes generally prolongs the thermal half-lives of the (Z)-isomers. d-nb.info

Specifically for iodo-substituted azobenzenes, research has explored their reactivity and photochemical behavior. researchgate.netuni-kiel.de The presence of an iodine atom can introduce new reaction pathways and affect the stability of the isomers. For instance, the half-life of para-bromo substituted azobenzene was found to be significantly longer than that of a symmetrically substituted bis-para-bromo azobenzene, indicating a complex interplay of substituent effects. acs.org While detailed kinetic data specifically for 4-iodoazobenzene's photoisomerization rates and barriers are not extensively detailed in the provided context, the general principles of substituent effects on azobenzenes suggest that the iodo-group will modulate the electronic landscape, thereby influencing the absorption spectra, quantum yields, and the rates of both photo- and thermal isomerization. nih.govnih.gov

Thermal Relaxation Kinetics of the Z-Isomer

The transition of the metastable Z-isomer of an azobenzene derivative back to its more stable E-isomer in the absence of light is known as thermal relaxation or thermal back-isomerization. This process is a critical aspect of the photochromic cycle, influencing the lifetime of the Z-state and thus the potential applications of the photoswitchable system.

Factors Governing Thermal Cis-to-Trans Reversion Rates

The rate at which the cis-to-trans (Z-to-E) thermal reversion occurs in azobenzene derivatives, including 4-iodoazobenzene, is influenced by a combination of electronic, steric, and environmental factors.

Electronic Effects: The electronic nature of substituents on the azobenzene core plays a significant role in determining the thermal relaxation rate.

Electron-donating and electron-withdrawing groups: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the energy barrier for the isomerization process. For instance, creating "push-pull" type azobenzene structures by functionalizing the benzene (B151609) rings can tune the electronic properties. mdpi.com In some classes of azobenzenes, such as 'aminoazobenzenes' which have an electron-donating group, the thermal relaxation of the cis isomer is faster. uni-muenchen.de Conversely, 'pseudo-stilbenes', which contain both a para electron-donating and a para electron-withdrawing group, also exhibit very fast thermal relaxation. uni-muenchen.de The specific placement of these groups, such as in the para or meta positions, has been shown to enhance thermal stability by increasing the energy barrier for degradation. longdom.org

Steric Effects: The size and position of substituents can sterically hinder or facilitate the isomerization process.

Bulky Substituents: The presence of bulky groups can provide steric hindrance that stabilizes a particular isomer against thermal degradation. longdom.org For example, ortho-substitution with bulky groups can significantly enhance thermal stability by preventing isomerization and decomposition pathways. longdom.org

Environmental Factors: The surrounding medium can significantly impact the kinetics of thermal relaxation.

Solvent Polarity: The polarity of the solvent can influence the stability of the transition state for the isomerization, thereby affecting the rate.

Matrix Rigidity: In polymeric matrices or gels, the rigidity of the surrounding environment can physically constrain the molecule, hindering the conformational changes required for isomerization and thus slowing down the thermal relaxation rate. rsc.org The kinetics of E/Z isomerization are dependent on the ratio of dextran (B179266) to azobenzene in certain water-soluble polymers. researchgate.net

A systematic study of multi-azobenzene compounds revealed that the thermal lifetimes of the Z-isomers depend on the chromophore size and the number of azobenzene units, indicating that intramolecular interactions also play a crucial role. researchgate.net

Strategies for Enhancing Thermal Stability of the Metastable Z-Isomer

Enhancing the thermal stability of the Z-isomer is crucial for applications requiring a long-lived metastable state. Several strategies can be employed to achieve this:

Molecular Design:

Substitution Pattern: Careful selection and positioning of substituents on the benzene rings can significantly impact thermal stability. longdom.org For instance, replacing a phenyl ring with a pyrazole (B372694) has been shown to improve the thermal stability of the Z-isomer in arylazopyrazoles. researchgate.net

Incorporation of Heteroatoms: Introducing heteroatoms like nitrogen, oxygen, or sulfur can lead to heterocyclic structures that often exhibit greater thermal stability due to enhanced resonance effects. longdom.org

Cross-linking and Polymerization: Creating polymeric materials through cross-linking can enhance thermal stability by forming a more rigid structure. longdom.org

Environmental Control:

Use of Rigid Matrices: Embedding the azobenzene molecules in a rigid polymer matrix or a glassy solid can significantly slow down the thermal relaxation by restricting molecular motion. rsc.org

Additives: The use of thermal stabilizers or inhibitors can enhance the thermal stability of benzene derivatives by quenching free radicals or stabilizing the polymer matrix. longdom.org Phenolic antioxidants are a common example used to prevent thermal degradation. longdom.org

Chemical Modification:

Oxidation of Linking Groups: In cases where azobenzenes are functionalized with thioether linkages, oxidizing the sulfide (B99878) to a sulfoxide (B87167) or sulfone can strongly impact the thermal relaxation rate. For example, the half-life of the cis-isomer can be significantly altered by changing the oxidation state of a sulfur bridge. uni-kiel.de

Below is a table summarizing strategies to enhance the thermal stability of the Z-isomer.

| Strategy | Mechanism | Example |

| Substituent Selection | Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens can stabilize the aromatic ring. longdom.org | Introduction of EWGs at the para or meta positions. longdom.org |

| Steric Hindrance | Bulky groups can shield the aromatic system from heat-induced attack. longdom.org | Ortho-substitution with tert-butyl groups. longdom.org |

| Incorporation of Heteroatoms | Heterocyclic compounds can provide additional stabilization through resonance. longdom.org | Replacing a benzene ring with a pyridine (B92270) ring. longdom.org |

| Cross-linking/Polymerization | Creates a rigid, cross-linked structure suitable for high-temperature applications. longdom.org | Formation of polymeric materials from azobenzene monomers. longdom.org |

| Use of Inhibitors/Stabilizers | Additives can quench free radicals or stabilize the polymer matrix. longdom.org | Addition of phenolic antioxidants. longdom.org |

Photochromic Behavior in Diverse Environments

The photoisomerization of 4-iodoazobenzene and related compounds is not limited to isotropic solutions but can also be effectively controlled in more complex and structured environments like liquid crystals and polymer matrices. The nature of the host environment can significantly influence the photochromic behavior, including the efficiency of isomerization and the kinetics of thermal relaxation.

Photoisomerization in Liquid Crystalline Phases

When azobenzene derivatives are incorporated into liquid crystalline (LC) hosts, their photoisomerization can be used to control the phase and alignment of the LC material. researchgate.net

Guest-Host Systems: Doping a liquid crystal with a photochromic dye like 4-iodoazobenzene creates a guest-host system where the light-induced trans-to-cis isomerization of the guest molecule disrupts the local order of the LC host. researchgate.net This change in molecular shape from the elongated trans-form to the bent cis-form can lead to an isothermal phase transition of the liquid crystal, for example, from a nematic to an isotropic phase. researchgate.netchemrxiv.org

Photo-induced Reorientation: The isomerization process can induce a reorientation of the liquid crystal director, leading to large changes in the optical properties of the material. radtech.org This effect is cooperative, meaning the isomerization of a small number of guest molecules can influence a large number of host LC molecules. radtech.org

Liquid Crystalline Polymers (LCPs): When azobenzene moieties are part of a liquid crystalline polymer, their photoisomerization can induce mechanical responses. For example, crosslinked azobenzene LC polymer films can bend upon exposure to UV light. radtech.org The crosslinking process in different liquid crystalline phases (nematic or isotropic) highly influences the final properties of the material. mdpi.com

A study on a novel azobenzene-based bent-core liquid crystal demonstrated rapid trans-to-cis photoisomerization, reaching a photostationary state in seconds. chemrxiv.org At 95 °C, the nematic phase of this material became isotropic under UV irradiation in just 3 seconds and could be restored to the nematic state under visible light in 5 seconds. chemrxiv.org

Reversible Photoisomerization in Polymeric Matrices and Gels

Incorporating azobenzene derivatives into polymer matrices and gels allows for the creation of photoresponsive materials with tunable properties. rsc.org

Polymer Matrices: The rigidity of a polymer matrix can affect the photoisomerization process. In some cases, steric restrictions from the matrix can hinder the E → Z isomerization. rsc.org However, reversible photoisomerization has been successfully demonstrated in various polymeric systems. rsc.org

Hydrogels: Azobenzene-containing hydrogels can exhibit photo-induced swelling and deswelling. nih.govnih.gov The trans-to-cis isomerization upon UV irradiation can lead to the shrinking of the hydrogel, while the reverse cis-to-trans isomerization, either thermally or induced by visible light, can cause it to swell. nih.govnih.gov This is often achieved by modulating host-guest interactions within the gel network. nih.gov

Control of Mechanical Properties: The photoisomerization of azobenzene units within a crosslinked polymer network can be used to reversibly change the mechanical properties, such as the elastic modulus, of the material. nih.gov This has potential applications in areas like in vitro disease modeling where dynamic changes in matrix stiffness are important. nih.gov

A novel class of azobenzene-containing polymeric systems has been developed that shows reversible trans-cis photoisomerization driven by visible light (around 450 nm), which opens up possibilities for biomedical applications. rsc.org The kinetics of the E/Z isomerization in these systems can depend on the polymer-to-azobenzene ratio. researchgate.net

The following table provides examples of the photochromic behavior of azobenzene derivatives in different environments.

| Environment | Phenomenon | Controlling Factor | Application |

| Liquid Crystalline Phase | Isothermal Phase Transition | UV/Visible Light | Optical Switching chemrxiv.org |

| Liquid Crystalline Phase | Molecular Reorientation | Light-induced isomerization of guest molecules | Holography, Data Storage radtech.org |

| Polymeric Gels | Swelling/Deswelling | UV/Visible Light, Host-Guest Interactions | Drug Delivery, Soft Actuators nih.govnih.gov |

| Polymeric Matrices | Reversible Isomerization | Visible Light | Biomedical Applications rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption Spectroscopy for Monitoring Isomeric States

Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, is a primary tool for monitoring the photoisomerization of 4-iodoazobenzene between its trans and cis forms. arxiv.org The two isomers exhibit distinct absorption spectra, allowing for their quantitative analysis in solution. scispace.com

The trans isomer of azobenzene (B91143) derivatives typically displays two characteristic absorption bands: a strong π→π* transition in the near-UV region (around 320–350 nm) and a weaker n→π* transition in the visible region (around 400–450 nm). beilstein-journals.org Upon irradiation with UV light, typically around 365 nm, the trans-to-cis isomerization occurs. tcd.ieresearchgate.net This process leads to a noticeable change in the absorption spectrum. The intensity of the π→π* band decreases, while the intensity of the n→π* band often increases and may shift. researchgate.net The reverse cis-to-trans isomerization can be induced by irradiation with blue light (around 450 nm) or by thermal relaxation in the dark. beilstein-journals.orgtcd.ie

The clear distinction in the absorption profiles of the trans and cis isomers allows for the determination of the isomeric ratio in a sample. scispace.comrsc.org The presence of isosbestic points, wavelengths where the molar absorptivity of the two isomers is equal, further confirms the two-state nature of the photochemical reaction.

Table 1: Characteristic UV-Vis Absorption Bands for Azobenzene Isomers

| Isomer | Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| trans | π→π* | 320-350 | High |

| trans | n→π* | 400-450 | Low |

| cis | π→π* | ~280 | Moderate |

| cis | n→π* | ~430 | Moderate |

Note: Specific λmax values for 4-iodoazobenzene may vary depending on the solvent and experimental conditions. The data presented is based on general observations for azobenzene derivatives.

Vibrational Spectroscopy: Infrared and Raman Analysis of Isomers

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed structural information about the trans and cis isomers of 4-iodoazobenzene by probing their distinct vibrational modes. researchgate.netedinst.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to changes in the dipole moment of a molecule during vibration. edinst.com The trans and cis isomers of substituted azobenzenes have different symmetries, leading to distinguishable IR spectra. hpst.cz For instance, the C-H out-of-plane bending modes are often characteristic of the substitution pattern and isomeric form. trans isomers of disubstituted alkenes, a related system, show a characteristic band around 965 cm⁻¹, while cis isomers exhibit bands at different frequencies. hpst.cz While specific assignments for 4-iodoazobenzene require detailed analysis, the principle of using fingerprint regions to distinguish isomers is well-established. hpst.cz

Raman Spectroscopy: Raman spectroscopy, which detects changes in polarizability, is complementary to IR spectroscopy. edinst.com It is particularly effective for studying the N=N stretching vibration in azobenzenes. Surface-enhanced Raman spectroscopy (SERS) has been used to probe the reversible photoswitching of azobenzene derivatives on surfaces. ucla.edu In these studies, distinct Raman peaks are assigned to the trans and cis isomers. For example, a unique signature for the cis isomer of an azobenzene-thiol has been observed at 1525 cm⁻¹, which is absent in the trans isomer's spectrum. tcd.ienih.gov This allows for the direct monitoring of the isomerization process at the molecular level. tcd.ie

Table 2: Selected Vibrational Modes for Distinguishing Azobenzene Isomers

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (trans) | Typical Wavenumber (cm⁻¹) (cis) | Spectroscopic Technique |

|---|---|---|---|

| N=N stretch | ~1440 | ~1510-1525 | Raman |

| C-N stretch | ~1140-1150 | Varies | Raman, IR |

| Phenyl modes | Varies | Varies | Raman, IR |

Note: The exact wavenumbers can be influenced by the substituent and the molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and the study of the dynamic isomerization process of 4-iodoazobenzene. ox.ac.uk Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei in the trans and cis isomers.

¹H NMR Spectroscopy: The ¹H NMR spectra of the trans and cis isomers of azobenzenes are significantly different. A general observation is that the protons of the cis isomer are consistently more shielded (appear at a higher field or lower ppm value) than their counterparts in the trans isomer. rsc.org This is attributed to the anisotropic effect of the π-system of the aromatic rings. beilstein-journals.org The protons ortho to the azo group show the most substantial difference in chemical shift (Δδ = δcis - δtrans) between the two isomers. rsc.org The analysis of these chemical shifts and the coupling patterns allows for the definitive assignment of each isomeric form. rsc.orglibretexts.org

¹³C NMR Spectroscopy: Similar to ¹H NMR, the ¹³C NMR spectra also show distinct signals for the trans and cis isomers. docbrown.info The chemical shifts of the carbon atoms, particularly those in the aromatic rings, are influenced by the geometry of the molecule. bhu.ac.inchemguide.co.uk The carbon attached to the iodine atom and the carbons of the azo-linked phenyl ring will have characteristic shifts that differ between the E and Z configurations. researchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for the unambiguous assignment of all proton and carbon signals, especially in complex multi-azobenzene systems. researchgate.net

Table 3: General ¹H NMR Chemical Shift Differences in Azobenzenes

| Proton Position | General Chemical Shift Range (ppm) | Typical Δδ (δcis - δtrans) (ppm) |

|---|---|---|

| Ortho to -N=N- | 7.5 - 8.0 (trans) | -0.9 to -1.3 |

| Meta to -N=N- | 7.2 - 7.6 (trans) | Varies |

| Para to -N=N- | 7.2 - 7.6 (trans) | Varies |

Note: These are general ranges and differences observed for azobenzene derivatives. Specific values for 4-iodoazobenzene will depend on the solvent and experimental setup. rsc.orglibretexts.org

X-ray Crystallography for Definitive Molecular Structure Determination

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.govazolifesciences.com This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. wikipedia.org

For azobenzene derivatives, X-ray crystallography has been used to confirm the planar or near-planar structure of the trans isomer and the non-planar, bent structure of the cis isomer. beilstein-journals.org The data obtained from these studies, such as the distance between the para-carbon atoms of the two phenyl rings (around 9.0 Å in trans and 5.5 Å in cis), provides fundamental benchmarks for understanding the molecular motion associated with isomerization. beilstein-journals.org While obtaining suitable crystals of the less stable cis isomer can be challenging, crystallographic data for the trans form of 4-iodoazobenzene would provide precise structural parameters. semanticscholar.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 4-iodoazobenzene, mass spectrometry would be used to confirm the molecular formula, C₁₂H₉IN₂.

In a typical mass spectrometry experiment, the molecule is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Computational and Theoretical Investigations of 4 Iodoazobenzene Photophysics

Quantum Mechanical Studies of Electronic Structure and Potential Energy Surfaces

Quantum mechanical methods are fundamental to understanding the behavior of 4-iodoazobenzene upon light absorption. These studies focus on the arrangement and energy of electrons in the molecule and how this electronic structure dictates the pathways for photoisomerization. A potential energy surface (PES) is a key concept, representing the energy of the molecule as a function of its atomic coordinates. libretexts.orgwikipedia.org By mapping these surfaces for both the ground (S₀) and excited electronic states (S₁ and S₂), scientists can identify the most likely paths the molecule will follow during a chemical reaction, such as the trans-to-cis isomerization. libretexts.orgnih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. iphy.ac.cnfudutsinma.edu.ng It allows for the calculation of various properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and dipole moments. sciencepublishinggroup.comnih.gov Time-Dependent DFT (TD-DFT) is an extension used to calculate the properties of electronically excited states, providing information about absorption spectra. mdpi.comunige.ch

For substituted azobenzenes, DFT calculations have been employed to study the effects of different functional groups on their electronic and geometric properties. In a computational study on various substituted azobenzenes, including a di-iodo derivative, the B3LYP/6-31G* method was used to analyze properties in different solvent media. sciencepublishinggroup.com The results indicated that substituents significantly alter the electronic properties. sciencepublishinggroup.com While the unsubstituted azobenzene (B91143) showed only a slight change in its band gap in different solvents, the introduction of substituents caused drastic changes. sciencepublishinggroup.com

The iodine substituent is generally considered an electron-withdrawing group, which can influence the energy levels of the frontier molecular orbitals. DFT calculations help quantify these effects. For instance, studies on para-substituted azobenzenes have shown that electron-withdrawing groups can affect the aromaticity and geometry of the benzene (B151609) rings. nih.gov

Table 1: Calculated Electronic Properties of a Di-Iodo-Azobenzene Derivative in Vacuum using DFT (B3LYP/6-31G)* (Data adapted from a study on substituted azobenzenes, specific values are for a di-iodo derivative model)

| Property | Value |

| HOMO Energy (E_HOMO) | -6.55 eV |

| LUMO Energy (E_LUMO) | -2.62 eV |

| Energy Gap (E_gap) | 3.93 eV |

| Dipole Moment (µ) | 1.15 D |

| Source: Adapted from computational data on substituted azobenzenes. sciencepublishinggroup.com |

These calculations reveal how the iodine substituent modifies the electronic landscape of the azobenzene core, which is crucial for understanding its photophysical behavior.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately describing the complex mechanisms of photoisomerization. rsc.org For azobenzene and its derivatives, two primary isomerization pathways are considered: rotation around the central N=N bond and inversion of one of the C-N=N angles. rsc.orgacs.org

Ab initio studies, such as those using the Complete Active Space Self-Consistent Field (CASSCF) method followed by multireference perturbation theory (CASPT2), provide detailed potential energy surfaces for the ground and excited states. unige.chrsc.org These studies have shown that for the parent azobenzene, the preferred mechanism depends on the electronic state. In the ground state (thermal isomerization), the inversion pathway is generally favored. acs.orgnih.gov However, upon photoexcitation to the first excited singlet state (S₁, resulting from an n→π* transition), the rotational pathway becomes dominant. acs.orgnih.gov This pathway often involves a conical intersection, which is a point where the potential energy surfaces of the ground and excited states cross, facilitating a highly efficient and ultrafast non-radiative decay back to the ground state in either the trans or cis form. acs.org

A study on a series of substituted azobenzenes using ab initio methods found that electron-withdrawing substituents decrease the energy barrier for the inversion pathway in the ground state. nih.gov For the S₁ excited state, a conical intersection was located along the rotation pathway for all studied azobenzenes, suggesting this mechanism dominates after n→π* excitation regardless of the substituent. acs.orgnih.gov

Density Functional Theory (DFT) Calculations for Ground and Excited States

Molecular Dynamics Simulations for Environmental Effects on Isomerization

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mcgill.caresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system. mcgill.cachalmers.se When applied to photoswitches like 4-iodoazobenzene, MD simulations can offer insights into how the surrounding environment, such as the solvent, influences the isomerization process. rsc.org

Classical MD simulations use force fields to describe the potential energy of the system, accounting for interactions between the photoswitch and solvent molecules. These simulations can reveal how factors like solvent polarity and viscosity affect the dynamics and efficiency of the isomerization. For instance, the solvent can stabilize or destabilize the ground, excited, or transition states, thereby altering the energy barriers and kinetics of the switching process. sciencepublishinggroup.com

While specific MD studies focusing solely on 4-iodoazobenzene are not prominent, the methodology is broadly applicable. For example, MD simulations of other azobenzene derivatives in solution have been used to study the growth of liquid crystal phases and how isomerization affects molecular orientation. rsc.org Such simulations can model how the bulky iodine atom in 4-iodoazobenzene might sterically interact with solvent molecules, potentially hindering or altering the rotational pathway of isomerization. The explicit inclusion of solvent molecules in MD simulations allows for the study of hydrogen bonding and other specific interactions that can impact photochemical behavior. acs.org

Predictive Modeling of Substituent Effects on Photochemical Properties

Predictive modeling uses computational techniques to forecast how chemical modifications will affect a molecule's properties. For 4-iodoazobenzene, this involves understanding how the iodine substituent influences its key photochemical characteristics, such as absorption wavelengths (λ_max), quantum yields (Φ), and the thermal half-life of the cis-isomer (τ).

The effect of a substituent is often categorized by its electronic nature (electron-donating or electron-withdrawing) and its position on the azobenzene core. researchgate.netnih.gov Halogens, like iodine, exert both an inductive electron-withdrawing effect and a resonance electron-donating effect, along with a "heavy-atom" effect.

Computational studies have systematically investigated these substituent effects.

Electronic Effects : Theoretical models show that electron-withdrawing substituents, like the iodo group, can influence the energies of the n→π* and π→π* transitions. nih.gov TD-DFT calculations on various substituted azobenzenes have been used to predict their UV-Vis absorption spectra, often with good agreement with experimental results. mdpi.com Studies on fluorinated and chlorinated azobenzenes, for instance, show that halogen substitution can red-shift the n→π* transition, enabling isomerization with lower-energy visible light. beilstein-journals.orgacs.org

Heavy-Atom Effect : The presence of a heavy atom like iodine is known to enhance spin-orbit coupling. This can increase the rate of intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁). This alternative deactivation pathway can compete with isomerization and fluorescence, potentially lowering the isomerization quantum yield.

Halogen Bonding : Recent computational studies have also explored the role of halogen substituents in forming halogen bonds, a type of non-covalent interaction that can be exploited in supramolecular chemistry. DFT calculations on iodo-substituted azobenzenes have been used to rationalize their halogen bonding donor properties and the resulting changes in photophysical behavior. beilstein-journals.orgnih.gov

By combining DFT, TD-DFT, and ab initio methods, researchers can build predictive models that correlate a substituent's electronic parameters (like Hammett parameters) with the resulting photochemical properties, guiding the rational design of new photoswitches. researchgate.net

Research Applications in Advanced Functional Materials and Systems

Photoresponsive Polymers and Smart Materials Design

The incorporation of 4-iodoazobenzene into polymer structures imparts light-responsive characteristics, enabling the creation of materials that can change their properties upon irradiation. This has led to innovations in optical applications, photomechanical systems, and responsive surfaces.

Integration into Polymer Architectures for Optical Applications

The integration of azobenzene (B91143) derivatives like 4-iodoazobenzene into polymer architectures is a key strategy for developing photoresponsive materials with tunable optical properties. nih.govrsc.org These materials are often referred to as azopolymers. The fundamental principle behind their function lies in the reversible trans-cis photoisomerization of the azobenzene moiety. rsc.org The trans isomer is the more stable form, but upon irradiation with UV light, it converts to the cis isomer. This process can be reversed by exposing the material to visible light or through thermal relaxation. wikipedia.org This isomerization induces changes in the polymer's physical and chemical properties, which can be harnessed for various optical applications. ebrary.net

For instance, free-standing polymer films containing azobenzene chromophores have been shown to exhibit strong, reversible photoinduced deformation when exposed to unpolarized UV light at 366 nm. nih.gov This deformation is a direct result of the isomeric change of the azobenzene units within the polymer network. nih.gov Such photoresponsive polymer films have been demonstrated to function as optical high-pass/low-pass switches for laser beams, controlled by UV or natural light irradiation. nih.gov The ability to modulate light transmission makes these materials promising for applications in optical data storage and processing.

The synthesis of these photoresponsive polymers can be achieved through methods like the polymerization of mono- and di-acrylates that contain azobenzene chromophores. nih.gov Researchers have also explored the synthesis of photoresponsive amphiphilic block copolymers using techniques like atom transfer radical polymerization (ATRP), where a hydrophilic segment is combined with a photoresponsive segment containing azobenzene. ebrary.net

Table 1: Examples of Polymer Systems Incorporating Azobenzene for Optical Applications

| Polymer System | Azobenzene Derivative | Polymerization Method | Potential Optical Application |

| Oriented liquid-crystalline polymer | Azobenzene-containing mono- and di-acrylates | Free-radical polymerization | Optical high-pass/low-pass switch nih.gov |

| Amphiphilic block copolymer | Poly[4-(4-methoxyphenylazo) phenoxy methacrylate] (PMAZO) | Atom Transfer Radical Polymerization (ATRP) | Photoregulated release and capture of dyes ebrary.net |

| Methacrylic polymers | Heterocyclic azo moieties | Not specified | Photoinduced birefringence, surface relief gratings researchgate.net |

Photomechanical Effects and Actuation in Azopolymer Systems

The isomerization of 4-iodoazobenzene within a polymer matrix can generate significant mechanical stress, leading to photomechanical effects and actuation. When azobenzene-containing polymers are exposed to polarized light, the chromophores tend to align themselves perpendicular to the polarization direction. psu.edu This photo-orientation, coupled with the volume changes associated with trans-to-cis isomerization, can induce macroscopic deformation of the polymer material. researchgate.net

This phenomenon has been exploited to create photo-actuators, which are materials that can convert light energy directly into mechanical work. researchgate.net These actuators can bend, stretch, or contract in response to light, making them suitable for applications in soft robotics, artificial muscles, and microelectromechanical systems (MEMS). nih.gov Neutron reflectometry studies have revealed two competing photomechanical effects in azopolymer systems: photoexpansion and photocontraction. psu.edu The dominant effect can be influenced by factors such as temperature. psu.edu

The efficiency of the photomechanical response can be enhanced by designing polymers with multiple azobenzene groups within their repeating units. rsc.org The cooperative action of these multiple photo-switches amplifies the mechanical response to light. The ability to reshape azopolymer actuators through light has been demonstrated, where the isomerization of azobenzene groups leads to a photoswitchable glass transition temperature (Tg), resulting in shape changes and altered mechanical responses. researchgate.net

Development of Light-Controlled Adhesives and Hydrogels

The reversible nature of 4-iodoazobenzene's photoisomerization has been harnessed to create smart adhesives and hydrogels whose properties can be controlled by light. rsc.org By incorporating azobenzene moieties into the polymer network of a hydrogel, it is possible to modulate its swelling, adhesion, and mechanical properties with light. rsc.orgglobalspec.com

For example, researchers have developed photo-controlled hydrogel adhesives based on azobenzene derivatives. rsc.org The adhesion of these hydrogels can be switched on and off by irradiating them with different wavelengths of light. This is attributed to the change in the polarity and molecular geometry of the azobenzene units upon isomerization, which in turn affects the interfacial interactions between the hydrogel and the substrate. rsc.org A study on azobenzene-containing hydrogels showed that a hydrogel with a 4-methoxyazobenzene (B97606) acrylate (B77674) (ABOMe) exhibited reversible adhesion, with a notable skin adhesion strength of 360.7 ± 10.1 kPa. rsc.org This reversible adhesion was attributed to the efficient E–Z photoisomerization. rsc.org

Similarly, light-activated injectable hydrogels are being explored for applications like bone regeneration. globalspec.com In these systems, visible light can be used to trigger cross-linking and mineralization within the hydrogel after it has been injected into the desired location. globalspec.com While not specifically mentioning 4-iodoazobenzene, the principles are applicable. The ability to control the gelation and solidification process in a non-invasive manner is a significant advantage. globalspec.comacs.org

Responsive Surfaces and Coatings Modulated by Light

Surfaces and coatings functionalized with 4-iodoazobenzene can exhibit dynamic changes in their properties, such as wettability, friction, and cell adhesion, in response to light. nih.gov This is achieved by grafting azobenzene-containing polymers or self-assembled monolayers (SAMs) onto a substrate. The photoisomerization of the surface-bound azobenzene molecules alters the surface energy and topography. wikipedia.org

For instance, coatings containing azobenzene have been developed to modulate the behavior of lens epithelial cells. nih.gov In one study, azobenzene was grafted onto acrylic coatings. nih.gov The reversible photoisomerization of the azobenzene on the surface with 365 nm light could be used to modulate cell adhesion and viability, which has potential applications in preventing complications after cataract surgery. nih.gov The study found that cells on azobenzene-modified coatings had decreased live/dead ratios after UV treatments, suggesting a method to reduce cell viability. nih.gov

The ability to create patterns of different wettability on a surface by selectively irradiating it with light has also been demonstrated. This has potential applications in microfluidics, lab-on-a-chip devices, and creating self-cleaning surfaces.

Molecular Switches and Optoelectronic Applications

At the molecular level, 4-iodoazobenzene functions as a robust photoswitch, capable of existing in two distinct isomeric states that can be interconverted with light. wikipedia.org This property is the foundation for its use in molecular electronics and data storage.

Photochromic Molecular Switches for Data Storage and Information Transmission

The two stable isomers of 4-iodoazobenzene, trans and cis, can be considered as the "0" and "1" states of a binary system, making them suitable for optical data storage. wikipedia.orgebrary.net Information can be written by using a specific wavelength of light to induce the trans-to-cis isomerization and erased by using another wavelength or heat to trigger the reverse process. The presence of the iodine atom can influence the photophysical properties of the azobenzene switch, such as its absorption spectrum and the lifetime of the cis state, which are critical parameters for data storage applications.

The development of molecular switches for data storage is an active area of research. rushim.ru While azobenzenes are a prominent class of photochromic compounds used for this purpose, other molecules like diarylethenes and spiropyrans are also being investigated. wikipedia.org The key advantages of using molecular switches for data storage include the potential for high storage density and the ability to perform multiple read-write cycles. iisermohali.ac.in Furthermore, the integration of these molecular switches into polymer matrices can lead to the development of robust, solid-state memory devices.

Table 2: Properties of Isomers of a Generic Azobenzene Molecular Switch

| Property | trans Isomer (E-form) | cis Isomer (Z-form) |

| Geometry | Elongated, planar researchgate.net | Bent researchgate.net |

| Stability | More stable | Less stable (metastable) |

| Switching Trigger (to other form) | UV light wikipedia.org | Visible light or heat wikipedia.org |

| Potential Data State | "0" | "1" |

The research into 4-iodoazobenzene and its derivatives continues to open up new possibilities in the design of advanced functional materials. Its versatility as a photoswitchable building block ensures its continued importance in the fields of materials science, chemistry, and nanotechnology.

Application in Photonic and Optoelectronic Devices

Photonics and optoelectronics are fields centered on the use of light for information processing, transmission, and sensing. mdpi.com The integration of photoresponsive molecules like 4-iodoazobenzene into these devices offers a pathway to creating components with tunable optical properties.

Recent advancements have highlighted the potential of new dielectric platforms using nanostructured bulk van der Waals materials for on-chip photonic and optoelectronic devices. rsc.org While not directly mentioning 4-iodoazobenzene, this research opens avenues for incorporating such photochromic molecules into next-generation devices. The ability to manipulate light on-chip is fundamental to applications in data processing and sensing. mdpi.com The core principle of optoelectronics involves devices that either emit or detect light, a category that includes LEDs, photodiodes, and solar cells. ttelectronics.com The photo-isomerization of azobenzene derivatives can influence the optical properties of a material, which is a key aspect in the functionality of various photonic devices. semi.ac.cn The development of materials with a controllable refractive index is crucial for creating components like optical switches and modulators. mdpi.com The rich optical and electronic properties of materials like graphene have already demonstrated significant potential in photonics and optoelectronics, suggesting a promising future for hybrid materials that combine the properties of such platforms with the photoswitchable nature of molecules like 4-iodoazobenzene. researchgate.net

Supramolecular Assemblies and Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The incorporation of 4-iodoazobenzene into these systems allows for external control over their assembly and disassembly processes using light.

The reversible isomerization of azobenzene derivatives is a powerful tool for controlling the self-assembly of molecules. mdpi.com Light can be used as a precise and reversible trigger to induce or disrupt the formation of larger structures. mdpi.comnih.gov This control is achieved because the trans and cis isomers of azobenzene have different shapes and polarities, which in turn affects their ability to pack and interact with neighboring molecules. cam.ac.uk For example, an amphiphilic azobenzene derivative can spontaneously form nanoaggregates in water, and the significant difference in the critical aggregation concentration between the E (trans) and Z (cis) forms allows for light-triggered uptake and release of other molecules. rsc.org This principle has been used to control the aggregation of nanoparticles functionalized with azobenzene. researchgate.net The light-induced change from the linear trans form to the bent cis form can alter the intermolecular forces, driving the assembly or disassembly of nanoparticle clusters. researchgate.net

Supramolecular polymers are long chains of monomers linked by non-covalent bonds, and their formation can be controlled by external stimuli like light. mdpi.comnih.gov Azobenzene-containing monomers can be designed to polymerize in one isomeric state and depolymerize in the other. rsc.org For instance, a molecule with ureidopyrimidinone (UPy) groups connected by an azobenzene linker can form linear supramolecular polymers through hydrogen bonding when the azobenzene is in the E (trans) isomer. rsc.org Upon irradiation with light that converts it to the Z (cis) isomer, the linear polymer may disassemble or form different structures, such as cyclic dimers. rsc.org This reversible polymerization/depolymerization can lead to macroscopic changes, such as a transition between a gel and a solution (sol) state. nih.govrsc.org The ability to fine-tune the self-assembly of such systems by responding to multiple stimuli, including light, pH, and temperature, opens the door to creating highly sophisticated and responsive materials. nih.gov

Orthogonal photoswitching refers to the selective control of different photoswitchable molecules within the same system using different wavelengths of light. nih.gov This allows for more complex and independent control over molecular processes. Researchers have successfully demonstrated orthogonal and reversible control over two different types of photoswitches, a donor-acceptor Stenhouse adduct (DASA) and an azobenzene, in the same solution by using three different wavelengths of light. nih.gov This concept has also been extended to solid porous frameworks where an o-fluoroazobenzene and a nitro-spiropyran motif were integrated. unimib.it The properties of this material could be selectively controlled by different wavelengths, generating four distinct states and providing a basis for dynamic multifunctional materials. unimib.it This capability is crucial for developing advanced systems where multiple functions need to be controlled independently, mimicking the complexity of biological systems. unimib.it

Light-Responsive Supramolecular Polymers and Gels

Energy Conversion and Storage Research

The photoisomerization of azobenzene derivatives is an endothermic process, meaning it absorbs and stores energy. This stored energy can be released later as heat, making these molecules candidates for solar thermal fuels.

Azobenzene-based systems are being actively investigated as molecular "batteries" for storing solar energy. nih.gov The process involves using sunlight to convert the stable trans-azobenzene to the higher-energy cis-azobenzene. rsc.org This energy is then stored in the chemical bonds of the cis isomer and can be released on demand as heat when the molecule reverts to the trans state. nih.govrsc.org A key challenge is to maximize the energy density and ensure the long-term stability of the cis isomer. mit.edu

| Application Area | Key 4-Iodoazobenzene-Related Function | Illustrative Research Finding | Relevant Compounds |

| Photonic and Optoelectronic Devices | Modulation of optical properties via photoisomerization. | Integration into dielectric platforms to create tunable on-chip components. | Azobenzene derivatives |

| Photo-Controlled Self-Assembly | Reversible control of aggregation/disaggregation with light. | Light-triggered uptake and release from azobenzene-based nanocontainers. rsc.org | Amphiphilic azobenzene |

| Light-Responsive Supramolecular Polymers | Photo-induced polymerization and depolymerization. | Reversible gel-sol transition in response to UV/visible light. rsc.org | Ureidopyrimidinone-azobenzene monomers |

| Orthogonal Photoswitching | Independent control of multiple photo-responsive units. | Four-state system achieved by combining azobenzene and DASA photoswitches. nih.gov | Azobenzene, Donor-acceptor Stenhouse adduct (DASA) |

| Solar Thermal Fuels | Storage of solar energy in chemical bonds. | Increased energy density in solid-state films of engineered azobenzene derivatives. mit.edu | Azobenzene-containing copolymers |

Development of Azobenzene-Based Solar Thermal Fuels